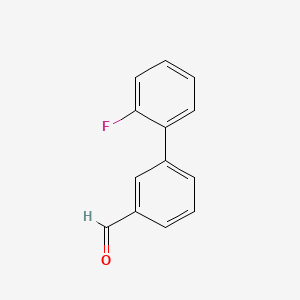

3-(2-フルオロフェニル)ベンズアルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Fluorophenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H9FO and its molecular weight is 200.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Fluorophenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

シッフ塩基形成

3-(2-フルオロフェニル)ベンズアルデヒドのアルデヒド基は反応性が高く、縮合反応によってシッフ塩基を形成することができます。これらの化合物は、抗菌剤の開発において潜在的な用途があります .

生物学的評価

その誘導体は、抗菌作用や抗酸化作用などの様々な生物活性について評価され、生物学的評価にも関与している可能性があります .

作用機序

Target of Action

3-(2-Fluorophenyl)benzaldehyde is a synthetic compound . It’s important to note that the compound’s structure, which includes a fluorophenyl group and an aldehyde group, suggests potential interactions with various biological targets.

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins .

Biochemical Pathways

Fluorobenzaldehydes, a group of compounds similar to 3-(2-fluorophenyl)benzaldehyde, can be used to make a variety of schiff base compounds through a condensation reaction . Some of these Schiff base compounds have antimicrobial properties .

Pharmacokinetics

The compound’s molecular weight (20021 g/mol) and physical form (liquid) suggest that it may have good bioavailability .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities, such as antimicrobial properties .

Action Environment

The action, efficacy, and stability of 3-(2-Fluorophenyl)benzaldehyde can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, pH, and light exposure. Its efficacy may also be influenced by the presence of other compounds or proteins in the environment .

生物活性

3-(2-Fluorophenyl)benzaldehyde is an aromatic aldehyde with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of a fluorinated phenyl group, has been associated with various therapeutic properties, including anti-cancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of 3-(2-Fluorophenyl)benzaldehyde, supported by relevant data tables and findings from recent studies.

- Molecular Formula : C₁₃H₉FO

- Molar Mass : Approximately 200.21 g/mol

- Structure : The compound features a benzaldehyde moiety with a fluorophenyl substitution, enhancing its lipophilicity and reactivity.

1. Anticancer Activity

Research indicates that derivatives of 3-(2-Fluorophenyl)benzaldehyde exhibit notable anticancer properties. These compounds can inhibit specific cancer cell lines effectively.

- Mechanism of Action : The mechanism often involves the activation of apoptotic pathways and inhibition of key signaling proteins such as Janus kinase-2 (JAK2), which is crucial in cancer progression.

- Case Study : A study demonstrated that chalcone derivatives synthesized from 3-(2-Fluorophenyl)benzaldehyde showed significant cytotoxicity against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values indicating moderate to high potency in inducing apoptosis through caspase-3 activation .

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against various pathogens.

- Synthesis of Quinoline Derivatives : 3-(2-Fluorophenyl)benzaldehyde serves as a precursor for synthesizing quinoline derivatives, which have shown potent antibacterial activity comparable to established antibiotics like ampicillin .

- Table 1: Antimicrobial Activity of Quinoline Derivatives Derived from 3-(2-Fluorophenyl)benzaldehyde

| Compound Name | Activity Type | Reference Drug | Potency (MIC µg/mL) |

|---|---|---|---|

| Quinoline Derivative A | Antibacterial | Ampicillin | 15 |

| Quinoline Derivative B | Antifungal | Nystatin | 10 |

| Quinoline Derivative C | Antiviral | Acyclovir | 20 |

3. Anti-inflammatory Properties

Chalcone derivatives synthesized from this compound have been reported to exhibit anti-inflammatory effects.

- Comparative Study : In a comparative analysis with standard anti-inflammatory drugs such as indomethacin and ibuprofen, certain derivatives showed enhanced potency in reducing inflammation markers .

Synthesis and Applications

The synthesis of 3-(2-Fluorophenyl)benzaldehyde can be achieved through several methods, including direct fluorination techniques and condensation reactions involving appropriate substrates. Its role as a synthetic intermediate allows for the development of various biologically active compounds.

特性

IUPAC Name |

3-(2-fluorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZDTHCXEQVVLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382212 |

Source

|

| Record name | 3-(2-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-33-7 |

Source

|

| Record name | 3-(2-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。